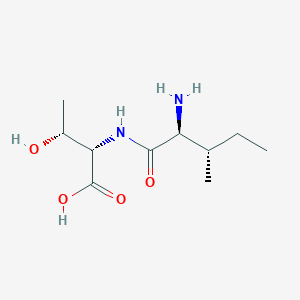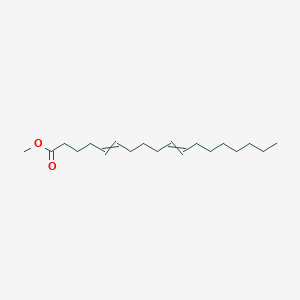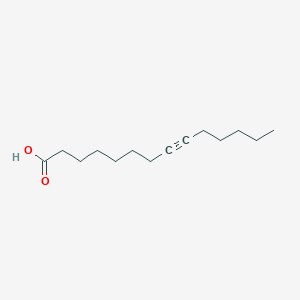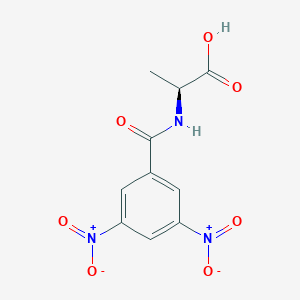![molecular formula C19H27Cl2N3O3 B14623205 1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid CAS No. 58831-45-1](/img/structure/B14623205.png)
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid is a compound that combines the properties of an imidazole derivative with nitric acid. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the 2,4-dichlorophenyl group and the decyl chain in the structure of this compound imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)decyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with decylamine to form the intermediate 2,4-dichlorophenyl-decylamine. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,4-Dichlorophenyl)decyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)decyl]imidazole involves its interaction with cellular components. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The 2,4-dichlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The nitric acid component can contribute to the compound’s reactivity and ability to form complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoconazole nitrate: An azole antifungal drug with similar effectiveness to clotrimazole.
Clotrimazole: Another imidazole derivative used as an antifungal agent.
Miconazole: An imidazole antifungal agent used to treat skin infections.
Uniqueness
1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid is unique due to its combination of the imidazole ring with the 2,4-dichlorophenyl group and the decyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58831-45-1 |
|---|---|
Molekularformel |
C19H27Cl2N3O3 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)decyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H26Cl2N2.HNO3/c1-2-3-4-5-6-7-8-16(14-23-12-11-22-15-23)18-10-9-17(20)13-19(18)21;2-1(3)4/h9-13,15-16H,2-8,14H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
BEWCLRNLNXECES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)







![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)


